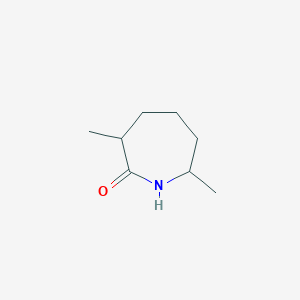

3,7-Dimethylazepan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,7-Dimethylazepan-2-one is a chemical compound with the CAS Number: 90203-98-8 . It has a molecular weight of 141.21 . It is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name for 3,7-Dimethylazepan-2-one is 7,7-dimethylazepan-2-one . The InChI code for this compound is 1S/C8H15NO/c1-8(2)6-4-3-5-7(10)9-8/h3-6H2,1-2H3, (H,9,10) .Physical And Chemical Properties Analysis

3,7-Dimethylazepan-2-one is a powder that is stored at room temperature . It has a melting point between 92-97 degrees Celsius .Aplicaciones Científicas De Investigación

Homogeneous Systems for Hydrogen Production

A study demonstrates the use of a platinum(II) complex as a photosensitizer for hydrogen production from water, in conjunction with a molecular cobalt catalyst and triethanolamine as a sacrificial reducing agent. This system exhibits significant hydrogen generation under specific conditions, showcasing the potential of 3,7-Dimethylazepan-2-one derivatives in renewable energy applications (Pingwu Du, K. Knowles, R. Eisenberg, 2008).

Reactivity with Organic Semiconductor Molecules

Research on 1,3-Dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole, an air-stable n-dopant for organic semiconductors, explores its reactivity with various semiconductor molecules. This study highlights the compound's utility in the development of electronic materials and devices, despite its complex reaction kinetics (Samik Jhulki et al., 2021).

Electrocatalytic Oxidation

A chemically modified graphite electrode, based on a phenothiazine derivative, catalyzes the electrochemical oxidation of reduced nicotinamide adenine dinucleotide (NADH). This application demonstrates the role of 3,7-Dimethylazepan-2-one derivatives in biochemical sensors and analytical chemistry, offering improved stability and sensitivity (B. Persson, 1990).

Asymmetric Synthesis

A highly efficient asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione] via a double intramolecular C-H insertion process has been developed, employing 3,7-Dimethylazepan-2-one derivatives as catalysts. This showcases the compound's application in creating complex organic molecules with potential pharmaceutical applications (Teruki Takahashi et al., 2001).

Molecular Docking Studies

Exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 3,7-Dimethylazepan-2-one, reveals its utility in theoretical and computational chemistry, particularly in molecular docking studies. This compound has been analyzed for its interaction with various receptors, aiding in the design of new drugs and understanding molecular interactions (Aysha Fatima et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

3,7-dimethylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-4-3-5-7(2)9-8(6)10/h6-7H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUOGQCCSLVOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethylazepan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2989892.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride](/img/structure/B2989895.png)

![3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2989897.png)

![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989905.png)

![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2989907.png)